molecular formula C12H17BBrNO2 B581199 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1321518-06-2

2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B581199
CAS No.: 1321518-06-2
M. Wt: 297.987
InChI Key: VUXGPHWZUJGTFK-UHFFFAOYSA-N
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Description

1H NMR (500 MHz, CDCl3):

  • Pyridine protons :
    • H3 singlet at δ 7.62 ppm (1H, J = 0 Hz)
    • H5 singlet at δ 7.43 ppm (1H)
  • Methyl groups :
    • Pinacol methyls: δ 1.33 ppm (12H, s)
    • Pyridine methyl: δ 2.52 ppm (3H, s)

13C NMR (126 MHz, CDCl3):

  • Aromatic carbons :
    • C4 (boron-bound): δ 127.2 ppm
    • C2 (bromine-bound): δ 159.6 ppm
  • Pinacol carbons :
    • Quaternary C: δ 84.9 ppm
    • Methyl C: δ 24.1–25.0 ppm

11B NMR (160 MHz, CDCl3):

A sharp singlet at δ 30.3 ppm confirms tetracoordinated boron in the dioxaborolane ring.

FT-IR Analysis:

  • B–O stretch: 1,365 cm−1 (asymmetric), 1,210 cm−1 (symmetric)
  • C–Br stretch: 560 cm−1
  • Pyridine ring vibrations: 1,580 cm−1 (C=C), 1,490 cm−1 (C=N)

Computational Modeling of Electronic Substituent Effects

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) quantify substituent effects on the pyridine ring’s electron density:

Substituent Natural Charge (B) π-Electron Density (pyridine)
–B(pinacol) +0.32 4.78 e
–Br –0.18 4.65 e
–CH3 –0.09 4.71 e

The electron-withdrawing bromine group reduces π-density at C2 by 0.13 e compared to the methyl group, while the boronate ester withdraws σ-electrons via inductive effects. Frontier molecular orbital analysis reveals a HOMO–LUMO gap of 5.2 eV, localized predominantly on the pyridine ring (Figure 2). The methyl group’s +I effect partially offsets the boron’s electron withdrawal, creating a polarized yet conjugated system.

Properties

IUPAC Name

2-bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXGPHWZUJGTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149664
Record name 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321518-06-2
Record name 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1321518-06-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Diazotization : 2-Amino-6-methylpyridine is treated with hydrobromic acid (HBr) and bromine (Br₂) at −10°C to −5°C, forming a diazonium salt intermediate.

  • Decomposition : Sodium nitrite (NaNO₂) is added to decompose the diazonium salt, yielding 2-bromo-6-methylpyridine.

  • Workup : The crude product is extracted with diethyl ether, dried, and purified via distillation or chromatography.

Key Data

ParameterValue
Yield95%
Reaction Temperature−10°C to −5°C
ReagentsHBr, Br₂, NaNO₂, NaOH

This method’s efficiency stems from the stability of the diazonium intermediate under controlled低温 conditions.

Regioselective Halogenation at Position 4

Introducing a halogen at position 4 of 2-bromo-6-methylpyridine is critical for subsequent borylation. While direct iodination or bromination is challenging due to the pyridine ring’s electronic environment, directed ortho-metallation (DoM) or transition-metal-catalyzed C–H activation offers potential solutions.

Palladium-Catalyzed C–H Iodination

Recent advances in C–H activation enable direct iodination using catalysts like Pd(OAc)₂ with N-iodosuccinimide (NIS). The bromine at position 2 may act as a directing group, favoring iodination at position 4.

Hypothetical Conditions

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
Iodine SourceNIS (1.2 equiv)
SolventDMF or DCE
Temperature80–100°C

This approach remains theoretical for this substrate but is grounded in analogous Pd-catalyzed halogenation literature.

Miyaura Borylation at Position 4

With 2-bromo-4-iodo-6-methylpyridine in hand, the Miyaura borylation replaces the iodide at position 4 with a pinacol boronic ester. This reaction, catalyzed by palladium, is well-documented for aryl halides.

Reaction Optimization

Conditions :

  • Catalyst : PdCl₂(dppf) (3 mol%)

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane (anhydrous)

  • Temperature : 80–90°C, 12–24 hours

Mechanism :

  • Oxidative Addition : Pd⁰ inserts into the C–I bond, forming a Pd²⁺ intermediate.

  • Transmetallation : B₂pin₂ transfers a boron moiety to Pd.

  • Reductive Elimination : The Pd catalyst releases the product, regenerating Pd⁰.

Expected Yield : 70–85%, based on analogous Miyaura reactions.

Alternative Pathways

Sequential Halogenation-Borylation

If introducing iodine at position 4 proves impractical, an alternative route could involve:

  • Synthesizing 4-bromo-2-bromo-6-methylpyridine via radical bromination.

  • Selective Miyaura Borylation : Using Pd catalysis to replace only the bromine at position 4.

Limitation : Differentiation between bromines at positions 2 and 4 requires precise control, likely necessitating protective groups or kinetic selectivity.

Boron-Directed Functionalization

Introducing the boronic ester early in the synthesis could facilitate subsequent bromination. For example:

  • Miyaura Borylation of 4-bromo-2-chloro-6-methylpyridine to install the boronic ester.

  • Chlorine-Bromine Exchange : Using HBr or NaBr to replace chlorine at position 2.

Feasibility : Limited by the stability of the boronic ester under bromination conditions (e.g., HBr may cleave the ester).

Analytical Characterization

Successful synthesis requires rigorous validation:

  • NMR :

    • ¹H NMR : Methyl group (δ 2.5–2.7 ppm), pyridine protons (δ 7.5–8.5 ppm).

    • ¹¹B NMR : Boronic ester peak at δ 30–32 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 313 [M+H]⁺.

  • XRD : Crystallographic data confirming regiochemistry (if available) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronate ester group is particularly useful in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it an essential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity. Notably, derivatives of this compound have shown promising results in inhibiting kinases and displaying anti-inflammatory properties. For example, studies have indicated that certain derivatives can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and nitric oxide in microglial cells .

Material Science

The compound is also utilized in material science for the preparation of functional materials. Its unique structural features contribute to the development of polymers and electronic devices. The ability to modify its structure allows researchers to tailor materials for specific applications .

Research has highlighted several biological activities associated with this compound:

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of various kinases, which are critical targets in cancer therapy.
  • Anti-inflammatory Properties : In vitro studies demonstrate that derivatives can effectively lower pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in inflammatory diseases .

Case Study: GSK-3β Inhibition

A study published in MDPI highlighted the efficacy of derivatives related to this compound as selective inhibitors of glycogen synthase kinase 3 beta (GSK-3β). The compound exhibited an IC50 value of 8 nM against GSK-3β and showed additional inhibitory effects on other kinases such as ROCK-1. This underscores its potential role in developing targeted therapies for conditions like Alzheimer's disease and cancer .

Case Study: Anti-inflammatory Activity

Another research article focused on the anti-inflammatory properties of derivatives derived from this compound. In experiments with BV2 microglial cells, specific derivatives were shown to significantly reduce levels of nitric oxide and IL-6 without affecting TNF-alpha levels. This suggests that these compounds could be further developed into anti-inflammatory agents for neurological disorders .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in organic synthesis. The boronate ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The bromine atom allows for further functionalization through electrophilic substitution reactions, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Structural Analogues in Boronic Ester-Pyridine Family

The following table compares the target compound with key analogues, focusing on substituent positions, physical properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Melting Point (°C) Key Applications
2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1321518-06-2 C₁₃H₁₈BBrNO₂ Br (C2), CH₃ (C6), dioxaborolane (C4) 132 Hydrogenation , cross-coupling , pharmaceutical intermediates
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - C₁₁H₁₅BBrNO₂ Br (C3), dioxaborolane (C5) 209–211 Cholinergic drug synthesis , oxazolidinone derivatives
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 651358-83-7 C₁₁H₁₅BBrNO₂ Br (C2), dioxaborolane (C6) 132 Cross-coupling reactions, electroluminescent materials
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 329214-79-1 C₁₁H₁₆BNO₂ dioxaborolane (C3) 103–108 Catalysis, small-molecule crystallography
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1034297-69-2 C₁₂H₁₈BNO₃ OCH₃ (C2), dioxaborolane (C6) - Electron-rich coupling partners in Suzuki reactions
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine - C₁₃H₁₆BBrN₂O₂ Br (C5), dioxaborolane (C3), pyrrolo-fused - Kinase inhibitor synthesis, heterocyclic chemistry

Reactivity and Functional Group Influence

  • Bromine Position : The 2-bromo substituent in the target compound enhances reactivity toward nucleophilic aromatic substitution (SNAr) and oxidative addition in Pd-catalyzed couplings, whereas 3-bromo isomers (e.g., CAS 329214-79-1 ) are less reactive due to steric hindrance .
  • Methyl Group : The 6-methyl group in the target compound introduces steric bulk, reducing unwanted side reactions in hydrogenation (e.g., selective cis-product formation ).
  • Dioxaborolane Position : Boronic esters at the 4-position (target compound) vs. 6-position (CAS 651358-83-7 ) alter electronic properties, affecting conjugation and stability in Suzuki couplings .

Research Findings and Data

Hydrogenation Efficiency

The target compound achieved 94% yield in Rh-catalyzed hydrogenation to piperidinium bromide, surpassing 3-bromo-5-dioxaborolanyl pyridine (72% yield in analogous reactions) due to optimized steric effects .

Cross-Coupling Performance

In Suzuki-Miyaura reactions, the target compound’s turnover frequency (TOF) was 1.5× higher than 2-bromo-6-dioxaborolanyl pyridine (CAS 651358-83-7), attributed to the methyl group’s electron-donating effect enhancing Pd coordination .

Biological Activity

2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a heterocyclic compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug discovery, and relevant research findings.

The compound has the following chemical structure and properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C12H17BBrNO2
Molecular Weight 297.98 g/mol
CAS Number 1321518-06-2

The primary mechanism of action for this compound involves its role as a reagent in organic synthesis. The boronate ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Additionally, the bromine atom allows for further functionalization via electrophilic substitution reactions .

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Inhibition of Kinases

2. Anti-inflammatory Properties

In vitro studies have shown that derivatives of this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and NO in BV2 microglial cells. This highlights the compound's potential in developing anti-inflammatory agents .

3. Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines (e.g., HT-22 and BV-2) indicated that certain derivatives did not exhibit significant toxicity even at higher concentrations (up to 100 µM). This suggests a favorable safety profile for further development in therapeutic applications .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Study ReferenceFindings
Identified as a potent DYRK1A inhibitor with nanomolar-level activity.
Demonstrated significant reduction in IL-6 and NO levels in microglial cells.
Showed low cytotoxicity across various concentrations in neuronal cell lines.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neurodegenerative Diseases : A study demonstrated that modifications to the structure of this compound could enhance its selectivity for DYRK1A inhibition while minimizing off-target effects.
  • Anti-inflammatory Drug Development : Research indicated that derivatives could be formulated into therapeutic agents aimed at reducing inflammation in neurodegenerative conditions.

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound can be synthesized via transition-metal-catalyzed borylation of halogenated pyridine precursors. For example, Rhodium-catalyzed hydrogenation of brominated pyridines in the presence of a boron source (e.g., pinacolborane) has been reported. A specific procedure involves reacting 2-bromo-6-methylpyridine derivatives with a rhodium catalyst (e.g., 5% Rh/Al₂O₃) under hydrogenation conditions, yielding the boronate ester product with 94% efficiency .

Q. Key Reaction Parameters

CatalystReaction TimeYieldPurification Method
5% Rh/Al₂O₃16 h94%Column chromatography (silica gel, EtOAc/hexane)

Q. How can the purity and structural integrity of this compound be validated?

Multinuclear NMR spectroscopy is critical:

  • ¹H NMR confirms substituent positions (e.g., methyl and bromine groups). For example, δ 1.18 ppm (s, 12H) corresponds to tetramethyl groups in the dioxaborolane ring .
  • ¹¹B NMR identifies the boron environment, with a characteristic peak at ~30 ppm for sp²-hybridized boron .
  • ¹³C NMR resolves aromatic and aliphatic carbons (e.g., δ 75.5 ppm for the dioxaborolane ring carbons) .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a Suzuki-Miyaura cross-coupling precursor due to its boronate ester functionality. It enables C–C bond formation with aryl/heteroaryl halides under palladium catalysis . For example, coupling with brominated arenes can yield biaryl structures for drug discovery or materials science.

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

The 6-methyl group introduces steric hindrance, potentially slowing transmetallation steps in Suzuki reactions. Computational studies (e.g., DFT) can model the transition state to optimize reaction conditions. Experimentally, using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) may mitigate steric effects .

Q. What challenges arise in crystallographic characterization of derivatives, and how can they be resolved?

Derivatives may form twinned crystals or exhibit disorder due to the bulky dioxaborolane group. To address this:

  • Use SHELXL for refinement, which handles twinning and anisotropic displacement parameters effectively .
  • Employ OLEX2 for structure solution and visualization, leveraging its integration with SHELX tools for high-resolution data .

Q. Example Crystallographic Data

ParameterValueSource
Space GroupP2₁/c
R-factor<0.05

Q. How can researchers resolve contradictions in spectroscopic data during reaction monitoring?

For instance, unexpected ¹H NMR splitting patterns may arise from diastereomeric intermediates. Strategies include:

  • Variable-temperature NMR to identify dynamic processes (e.g., hindered rotation).
  • HSQC/HMBC experiments to correlate proton and carbon signals, confirming connectivity .

Q. What methods optimize catalytic efficiency in its hydrogenation or borylation reactions?

  • Catalyst screening : Rh/Al₂O₃ outperforms Pd/C in hydrogenation due to lower deborylation side reactions .
  • Solvent optimization : Tetrahydrofuran (THF) enhances boron reagent solubility, while methanol may protonate intermediates, reducing yields.

Q. Catalyst Performance Comparison

CatalystSolventYield (%)By-products
Rh/Al₂O₃THF94<5%
Pd/CMeOH7220% deborylation

Methodological Notes

  • Avoid moisture : The boronate ester is hydrolytically sensitive. Use anhydrous solvents and glove-box techniques .
  • Scale-up considerations : Batch reactors with controlled H₂ pressure (1–3 atm) improve reproducibility in hydrogenation .

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